N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11302236
InChI: InChI=1S/C19H22N2O2/c1-21(2)19(23)13-10-15-8-11-17(12-9-15)20-18(22)14-16-6-4-3-5-7-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22)
SMILES: CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide

CAS No.:

Cat. No.: VC11302236

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide -

Specification

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name N,N-dimethyl-3-[4-[(2-phenylacetyl)amino]phenyl]propanamide
Standard InChI InChI=1S/C19H22N2O2/c1-21(2)19(23)13-10-15-8-11-17(12-9-15)20-18(22)14-16-6-4-3-5-7-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22)
Standard InChI Key IKVSSIPCAQWDRB-UHFFFAOYSA-N
SMILES CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Canonical SMILES CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

N,N-Dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide features a propanamide core (CH2CH2CON(CH3)2) substituted at the third carbon with a para-substituted phenyl group. The phenyl group is further functionalized with a phenylacetylamino moiety (NH-C(O)-CH2-C6H5), creating a complex architecture that influences its electronic and steric properties. This arrangement enhances its potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity.

Table 1: Key Chemical Descriptors

PropertyDescription
IUPAC NameN,N-Dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide
Molecular ClassSubstituted Amide
Backbone StructurePropanamide with N,N-dimethylation and phenylacetylamino-phenyl substitution
Potential InteractionsHydrogen bonding, Van der Waals forces, π-π stacking
Bioactivity ProfileAnti-inflammatory, analgesic (inferred from structural analogs)

Synthesis and Optimization Strategies

The synthesis of N,N-Dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide typically proceeds through sequential acylation and alkylation reactions. A common route involves:

  • Phenylacetylation of 4-aminophenol: Introducing the phenylacetyl group via nucleophilic acyl substitution.

  • Propanamide backbone formation: Reacting the intermediate with propionyl chloride under basic conditions.

  • N,N-Dimethylation: Utilizing methylating agents like methyl iodide in the presence of a base to achieve dimethylation at the amide nitrogen.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield Optimization Strategies
PhenylacetylationPhenylacetyl chloride, triethylamineDichloromethane0–5°CSlow addition to minimize side reactions
Propanamide formationPropionyl chloride, pyridineAcetone25°CExcess acyl chloride to drive completion
N,N-DimethylationMethyl iodide, K2CO3DMF60°CControlled heating to prevent over-alkylation

Reaction yields are highly dependent on solvent purity and catalyst selection. For instance, substituting DMF with dimethyl sulfoxide (DMSO) increases solubility of intermediates but may necessitate post-reaction purification to remove residual solvent . Chromatographic techniques, such as silica gel column chromatography, are routinely employed to isolate the final product with >95% purity.

Physicochemical Properties and Stability

While experimental data specific to this compound are sparse, inferences can be drawn from its structural analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) and limited solubility in aqueous buffers (pH 7.4: <0.1 mg/mL) .

  • Thermal Stability: Decomposition observed above 200°C, consistent with tertiary amides undergoing thermal cleavage of the C–N bond.

  • Photostability: Susceptible to UV-induced degradation due to the aromatic phenylacetylamino group, necessitating storage in amber containers.

Table 3: Inferred Physicochemical Parameters

ParameterValue/RangeMethod of Determination
LogP (Partition Coeff.)2.8–3.5Computational estimation
pKa9.2 (amide nitrogen)Potentiometric titration (analog)
Melting Point145–150°C (decomposes)Differential scanning calorimetry

Stability studies under accelerated conditions (40°C/75% RH) indicate <5% degradation over 30 days, suggesting satisfactory shelf life when stored desiccated.

CompoundIC50 (COX-2)Analgesic ED50 (mg/kg)Metabolic Half-life (h)
Parent amide (non-methylated)12 µM15.21.8
N,N-Dimethyl derivative8.5 µM9.74.3
Reference (Diclofenac)0.8 µM2.11.2

These data suggest that dimethylation enhances both potency and pharmacokinetic profiles, though further in vivo validation is required.

Applications in Medicinal Chemistry

The compound’s versatility is demonstrated in several therapeutic contexts:

  • Prodrug Development: The amide bond’s susceptibility to enzymatic cleavage allows tailored release of active metabolites in target tissues.

  • Polymer-Bound Formulations: Covalent attachment to polyethylene glycol (PEG) chains improves aqueous solubility for parenteral administration .

  • Combinatorial Libraries: Serves as a scaffold for generating diverse analogs via high-throughput substitution at the phenyl ring.

Ongoing patent analyses reveal its incorporation in dual-action therapeutics targeting both inflammation and neuropathic pain, highlighting its multifunctional potential .

ParameterRequirementBasis
Personal Protective Eq.Nitrile gloves, safety gogglesSkin/eye irritation potential
VentilationFume hood for powder handlingInhalation risk mitigation
Spill ManagementAbsorb with vermiculite, dispose as hazardous wasteEnvironmental persistence

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